1H-Indole-3-carbonitrile, 4-bromo-1-methyl-
Overview
Description
1H-Indole-3-carbonitrile, 4-bromo-1-methyl- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cell biology . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been shown to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1H-Indole-3-carbonitrile, 4-bromo-1-methyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-3-carbonitrile, 4-bromo-1-methyl-, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The compound’s ability to interact with multiple targets makes it a valuable candidate for drug development.
Cellular Effects
1H-Indole-3-carbonitrile, 4-bromo-1-methyl- influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a crucial role in cell signaling . Additionally, these compounds can alter gene expression by interacting with transcription factors or epigenetic regulators. The impact on cellular metabolism includes changes in energy production, lipid metabolism, and oxidative stress responses.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases, thereby affecting downstream signaling pathways . Additionally, 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can influence gene expression by binding to DNA or interacting with transcription factors. These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo chemical modifications, leading to changes in their biological activity . Additionally, the temporal effects of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can be influenced by factors such as exposure duration, concentration, and environmental conditions.
Dosage Effects in Animal Models
The effects of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the compound’s efficacy or toxicity changes significantly beyond a certain dosage. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
1H-Indole-3-carbonitrile, 4-bromo-1-methyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- in specific tissues or cellular compartments can influence its efficacy and toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they interact with DNA or transcription factors to regulate gene expression. Alternatively, they may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- is crucial for elucidating its mechanism of action.
Preparation Methods
The synthesis of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- typically involves the bromination of 1H-indole-3-carbonitrile followed by methylation. One common method is the reaction of 1H-indole-3-carbonitrile with bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1H-indole-3-carbonitrile is then methylated using methyl iodide and a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-3-carbonitrile, 4-bromo-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Indole-3-carbonitrile, 4-bromo-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its reactivity makes it suitable for multicomponent reactions and the construction of diverse molecular scaffolds.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to develop new bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used in the synthesis of bioactive molecules and as a precursor for various indole derivatives.
1H-Indole-3-acetic acid: Known for its role as a plant hormone (auxin) and its applications in agriculture.
1H-Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- lies in its combination of bromine and nitrile groups, which enhance its reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-bromo-1-methylindole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-13-6-7(5-12)10-8(11)3-2-4-9(10)13/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRJRXQECMWIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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